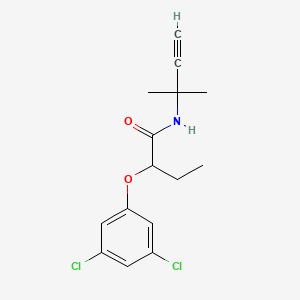
2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide is an organic compound that belongs to the class of phenoxybutanamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide typically involves the reaction of 3,5-dichlorophenol with a suitable butanamide derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study through experimental research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-Dichlorophenoxy)butanamide
- 2-(3,5-Dichlorophenoxy)-N-(2-methylprop-2-yn-2-yl)butanamide
- 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-2-yn-2-yl)butanamide
Uniqueness
2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide is unique due to its specific structural features, such as the presence of the 3,5-dichlorophenoxy group and the butanamide moiety. These structural elements may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
64919-25-1 |
|---|---|
Fórmula molecular |
C15H17Cl2NO2 |
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
2-(3,5-dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide |
InChI |
InChI=1S/C15H17Cl2NO2/c1-5-13(14(19)18-15(3,4)6-2)20-12-8-10(16)7-11(17)9-12/h2,7-9,13H,5H2,1,3-4H3,(H,18,19) |
Clave InChI |
BRKNHLASEAWSRY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC(C)(C)C#C)OC1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B14488926.png)
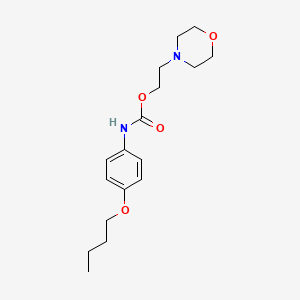
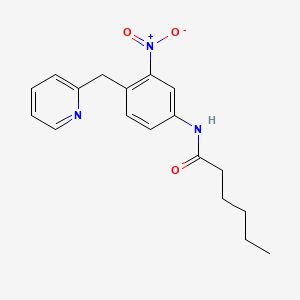
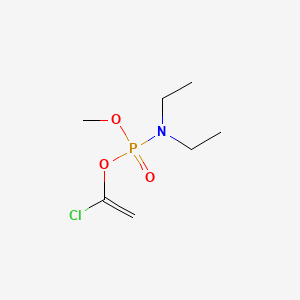

![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
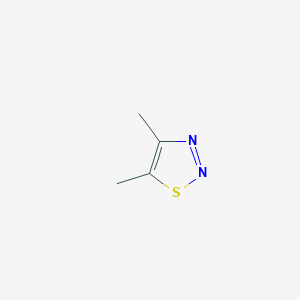
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)

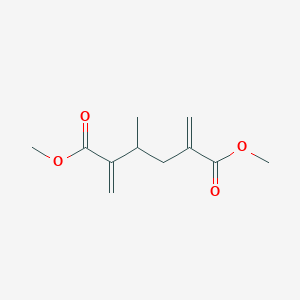
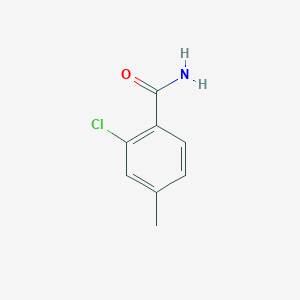
![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
